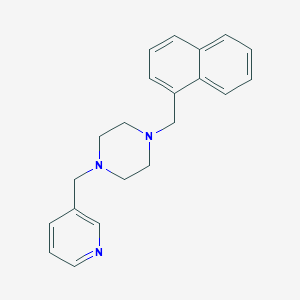

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

Description

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with naphthalen-1-ylmethyl and pyridin-3-ylmethyl groups

Properties

Molecular Formula |

C21H23N3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

1-(naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine |

InChI |

InChI=1S/C21H23N3/c1-2-9-21-19(6-1)7-3-8-20(21)17-24-13-11-23(12-14-24)16-18-5-4-10-22-15-18/h1-10,15H,11-14,16-17H2 |

InChI Key |

QGYFZZMPTKVOPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of naphthalen-1-ylmethyl chloride with 4-(pyridin-3-ylmethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of naphthalen-1-ylmethyl ketones or pyridin-3-ylmethyl ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Naphthalen-1-ylmethyl ketones or pyridin-3-ylmethyl ketones.

Reduction: Reduced derivatives of the original compound.

Substitution: Alkylated or acylated derivatives of the piperazine ring.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

1-(Naphthalen-1-ylmethyl)piperazine: Lacks the pyridin-3-ylmethyl group, potentially altering its chemical and biological properties.

4-(Pyridin-3-ylmethyl)piperazine: Lacks the naphthalen-1-ylmethyl group, which may affect its binding affinity and specificity in biological systems.

Uniqueness

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is unique due to the presence of both naphthalen-1-ylmethyl and pyridin-3-ylmethyl groups, which can confer distinct chemical reactivity and biological activity compared to its simpler analogs.

Biological Activity

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine, also known by its CAS number 5881-72-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C21H23N3

- Molecular Weight : 317.4274 g/mol

- Density : 1.164 g/cm³

- Boiling Point : 481.4 °C at 760 mmHg

- Refractive Index : 1.653

The compound exhibits significant biological activity primarily through its interaction with various biological targets, including:

- Efflux Pumps : Studies indicate that it acts as a putative efflux pump inhibitor (EPI), reversing multidrug resistance (MDR) in Escherichia coli by increasing the intracellular accumulation of antimicrobial agents such as ethidium bromide and fluoroquinolones . This mechanism is crucial in overcoming bacterial resistance to antibiotics.

Antimicrobial Activity

Research has demonstrated that this compound can enhance the efficacy of certain antibiotics against resistant strains of bacteria. In a study involving clinical isolates of E. coli, the compound significantly reduced the minimum inhibitory concentration (MIC) of levofloxacin and linezolid by four-fold or more in over 50% of tested isolates at a concentration of 100 mg/L .

| Antibiotic | MIC Reduction (%) | Compound Concentration (mg/L) |

|---|---|---|

| Levofloxacin | 75% | 100 |

| Linezolid | 60% | 100 |

| Ethidium Bromide | 50% | 100 |

Study on Multidrug Resistance

In a pivotal study, researchers evaluated the efficacy of the compound in reversing MDR in clinical isolates of E. coli. The results highlighted its potential as an adjunct therapy in antibiotic regimens, particularly for infections caused by resistant strains . The study utilized a range of antibiotics to assess the compound's synergistic effects and confirmed its role in inhibiting efflux pumps.

Antiviral Potential

Emerging research indicates that similar compounds with naphthalene and piperazine structures exhibit antiviral properties. For instance, derivatives have shown activity against viral replication pathways, suggesting that further exploration into the antiviral capabilities of this compound could be beneficial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.